BenchChemオンラインストアへようこそ!

Zatebradine hydrochloride

Cardiac electrophysiology HCN channel pharmacology Heart rate regulation

Choose zatebradine for its faster If unbinding kinetics vs. cilobradine—enabling reversible channel blockade in patch-clamp protocols—plus a 2-fold higher arrhythmia threshold (>10 mg/kg) and intermediate ED50 (1.8 mg/kg) for finer dose titration. The only HCN blocker with proven intracellular Na⁺ lowering (4 mM) in depolarized Purkinje fibers and validated mechanical efficiency gains (+14.7%) in failing myocardium. ≥98% purity, crystalline solid, >10 mg/mL aq. solubility. Order now.

Molecular Formula C26H37ClN2O5
Molecular Weight 493.0 g/mol
CAS No. 91940-87-3
Cat. No. B1682403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZatebradine hydrochloride
CAS91940-87-3
Synonyms1,3,4,5-tetrahydro-7,8-dimethoxy-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylimino)propyl)-2H-3-benzazepin-2-one hydrochloride
UL-FS 49
UL-FS-49
zatebradine
zatebradine hydrochloride
Molecular FormulaC26H37ClN2O5
Molecular Weight493.0 g/mol
Structural Identifiers
SMILESCN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl
InChIInChI=1S/C26H36N2O5.ClH/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29;/h7-8,15-17H,6,9-14,18H2,1-5H3;1H
InChIKeyZRNKXJHEQKMWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zatebradine Hydrochloride (CAS 91940-87-3): HCN Channel Blocker for Cardiac Pacemaker Current Inhibition


Zatebradine hydrochloride (UL-FS 49) is a benzazepine-derivative bradycardic agent that selectively inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, thereby blocking the cardiac pacemaker current If in sinoatrial node cells [1]. Unlike β-blockers or calcium channel antagonists, zatebradine reduces heart rate without exerting negative inotropic effects or depressing myocardial contractility [2]. The compound is supplied as a crystalline solid hydrochloride salt with ≥98% purity (HPLC) and aqueous solubility exceeding 10 mg/mL, enabling reliable formulation for in vitro and in vivo experimental applications .

Zatebradine Hydrochloride: Why Ivabradine or Cilobradine Cannot Substitute for Target-Specific HCN Channel Investigations


Although zatebradine, ivabradine, and cilobradine all belong to the sinus node inhibitor class and block HCN channels, they exhibit quantitatively distinct pharmacological profiles that preclude interchangeable use in research settings. The three compounds differ markedly in in vivo potency (ED50 values for heart rate reduction), proarrhythmic thresholds, and use-dependent channel blockade kinetics [1]. Specifically, zatebradine demonstrates a unique therapeutic window between bradycardic efficacy and arrhythmia induction that differs from both ivabradine and cilobradine, while its faster recovery from If channel blockade compared with cilobradine makes it a distinct tool for electrophysiological studies [2]. These compound-specific quantitative differences are critical for experimental reproducibility and for accurate interpretation of HCN channel pharmacology data [3].

Zatebradine Hydrochloride: Head-to-Head Comparative Efficacy and Safety Data Versus Closest Analogs


Zatebradine Shows Intermediate In Vivo Bradycardic Potency Between Cilobradine and Ivabradine in Telemetric Mouse Model

Zatebradine exhibits an in vivo ED50 value of 1.8 mg/kg for heart rate reduction, positioning it as approximately 2.6-fold less potent than ivabradine (ED50 = 4.7 mg/kg) but only 1.5-fold less potent than cilobradine (ED50 = 1.2 mg/kg) in a dose-dependent heart rate reduction paradigm from 600 to 200 bpm [1]. This intermediate potency provides a distinct dosing window for experiments requiring moderate bradycardic effects without extreme heart rate suppression.

Cardiac electrophysiology HCN channel pharmacology Heart rate regulation

Zatebradine Demonstrates a Wider Therapeutic Window Relative to Cilobradine for Proarrhythmic Risk in Murine Model

The proarrhythmic threshold for zatebradine is >10 mg/kg, compared with >5 mg/kg for cilobradine and >15 mg/kg for ivabradine [1]. This 2-fold higher arrhythmia induction threshold relative to cilobradine translates to a wider separation between effective bradycardic doses and proarrhythmic concentrations, with zatebradine's ED50-to-arrhythmia threshold ratio (1.8 mg/kg to >10 mg/kg) exceeding 5.5-fold, whereas cilobradine's ratio (1.2 mg/kg to >5 mg/kg) is approximately 4.2-fold [1].

Cardiac safety pharmacology Arrhythmia research Therapeutic index

Zatebradine Exhibits Faster Recovery from If Channel Blockade Than Cilobradine in Ovine Purkinje Fibers

In voltage-clamp studies using short Purkinje fibres from sheep hearts, zatebradine demonstrated significantly faster recovery from use-dependent If channel blockade compared with cilobradine during prolonged hyperpolarization [1]. Cilobradine induced a stronger and faster use-dependent blockade than zatebradine, but zatebradine's more rapid recovery kinetics make it a preferred tool for experiments requiring reversible HCN channel inhibition without prolonged channel occupancy [1].

Ion channel pharmacology Use-dependent blockade Electrophysiology

Zatebradine Preserves Heart Rate Variability and QT-Interval Variability Unlike Calcium Channel and Beta-Blockers

At equipotent bradycardic doses producing a 20-22% heart rate reduction in guinea pigs, zatebradine (1.5 mg/kg, i.p.) had no significant effect on heart rate variability (HRV) or QT-interval variability (QTV) [1]. In contrast, diltiazem (L-type calcium channel blocker) increased high-frequency power, decreased LF/HF ratio, and increased QTV, while propranolol (β-blocker) decreased LF power, decreased LF/HF ratio, and appreciably reduced QTV [1]. This neutral effect on HRV and QTV is a class-level distinction attributable to zatebradine's selective If channel targeting without direct autonomic modulation.

Autonomic nervous system Heart rate variability Cardiac repolarization

Zatebradine Lacks Subtype-Selectivity Among HCN1-4 Channels, Distinguishing It from Isoform-Selective HCN Probes

Zatebradine blocks all four human HCN channel subtypes (HCN1, HCN2, HCN3, HCN4) with comparable IC50 values of 1.83 µM, 2.21 µM, 1.90 µM, and 1.88 µM, respectively, demonstrating no subtype-specificity for steady-state blockade . The mean IC50 across HCN1-4 channels is 1.96 µM, which is comparable to ivabradine (mean IC50 = 2.25 µM) and approximately 2-fold higher than cilobradine (mean IC50 = 0.99 µM) in cloned human HCN channel assays [1].

HCN channel subtypes Ion channel pharmacology Molecular pharmacology

Zatebradine Reduces Intracellular Na+ Activity in Purkinje Fibers by 4 mM, a Property Not Established for Ivabradine or Cilobradine

Zatebradine uniquely reduces intracellular Na+ activity in subendocardial Purkinje fibers by 4 mM, as demonstrated in the canine 24-hour infarct model [1]. This sodium-lowering effect occurs in depolarized Purkinje fibers with elevated intracellular Na+ activity and is mechanistically linked to If current blockade combined with an additional therapeutic action on intracellular sodium homeostasis [1]. In vivo, 0.25-1.0 mg/kg intravenous zatebradine slowed ventricular rhythms by 24%, and during right atrial pacing, ventricular rhythm capture occurred at 28% lower rates, eliminating arrhythmias when pacing matched the original sinus rate [1].

Purkinje fiber electrophysiology Intracellular sodium Arrhythmia mechanisms

Zatebradine Hydrochloride: Evidence-Based Research Applications and Procurement Decision Guide


Cardiac Electrophysiology Studies Requiring Reversible If Channel Blockade with Rapid Washout

Zatebradine is the preferred HCN blocker for voltage-clamp and patch-clamp experiments in isolated cardiac preparations where reversible If current inhibition is required. Its significantly faster recovery from use-dependent blockade compared with cilobradine [1] enables experimental protocols with repeated drug applications or washout phases without prolonged channel occupancy artifacts. This property makes zatebradine particularly suitable for studies investigating If current kinetics, pacemaker potential dynamics in sinoatrial node cells, and HCN channel gating mechanisms in Purkinje fibers [1].

In Vivo Bradycardia Models with Reduced Proarrhythmic Liability

For in vivo studies requiring sustained heart rate reduction with a favorable safety margin, zatebradine offers a wider therapeutic window than cilobradine, with a proarrhythmic threshold >10 mg/kg compared with >5 mg/kg for cilobradine [2]. This 2-fold higher arrhythmia induction threshold makes zatebradine the compound of choice for long-term bradycardia studies, myocardial infarction models investigating heart rate reduction benefits [3], and experiments where arrhythmia confounding must be minimized. The intermediate ED50 of 1.8 mg/kg [2] also permits dose-response studies with finer titration granularity compared with the more potent cilobradine (ED50 = 1.2 mg/kg).

Heart Failure Research Focusing on Myocardial Energetics and Mechanical Efficiency

Zatebradine is uniquely validated in heart failure models for improving myocardial mechanical efficiency without depressing contractility. In patients with left ventricular dysfunction (mean ejection fraction 34%), zatebradine (7.5 mg p.o.) increased external work per beat from 0.39 to 0.42 J·beat⁻¹·m⁻² and improved mechanical efficiency from 25.9% to 29.7% without altering myocardial oxygen consumption [4]. In conscious rabbit heart failure models, zatebradine (up to 0.75 mg/kg) slowed heart rate without direct myocardial depressant action, with all negative hemodynamic changes attributable entirely to the negative force-frequency relationship rather than intrinsic negative inotropy [5]. This evidence base supports zatebradine's use in studies of cardiac energetics, force-frequency relationships, and heart rate modulation in failing myocardium.

Purkinje Fiber Arrhythmia and Intracellular Sodium Homeostasis Studies

Zatebradine is the only HCN channel blocker with established data showing reduction of intracellular Na+ activity in depolarized Purkinje fibers. The compound reduces intracellular Na+ activity by 4 mM in the canine 24-hour infarct model [6], providing a dual mechanism of action (If blockade plus sodium homeostasis modulation) that is not documented for ivabradine or cilobradine. In vivo, intravenous zatebradine (0.25-1.0 mg/kg) slows ventricular rhythms by 24% and, when combined with atrial pacing, eliminates arrhythmias originating from subendocardial Purkinje fibers [6]. Researchers investigating arrhythmia mechanisms in the post-infarction setting, triggered activity in Purkinje networks, or sodium-dependent arrhythmogenesis should select zatebradine based on this unique sodium-lowering property.

Quote Request

Request a Quote for Zatebradine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.